5-Fluoro-2-methoxybenzaldehyde

Catalog No.
S778958
CAS No.
19415-51-1
M.F
C8H7FO2
M. Wt
154.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-methoxybenzaldehyde

CAS Number

19415-51-1

Product Name

5-Fluoro-2-methoxybenzaldehyde

IUPAC Name

5-fluoro-2-methoxybenzaldehyde

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C8H7FO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3

InChI Key

CRLDWFVRQNUUSZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)F)C=O

Canonical SMILES

COC1=C(C=C(C=C1)F)C=O

5-Fluoro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H7FO2C_8H_7FO_2 and a molecular weight of 154.14 g/mol. It is characterized by the presence of a fluorine atom and a methoxy group attached to a benzaldehyde structure, specifically at the 5 and 2 positions, respectively. This compound appears as a pale yellow to yellow solid and has a melting point range of 41-46 °C .

5-Fluoro-2-methoxybenzaldehyde may exhibit some of the following hazards:

  • Mild irritant: It can potentially irritate the skin, eyes, and respiratory system upon contact or inhalation [].
  • Flammable: The compound may be flammable and should be handled with appropriate precautions near heat or open flames [].

Medicinal Chemistry

  • Drug discovery and development: 5-F-2-OMe-benzaldehyde serves as a versatile starting material for the synthesis of diverse bioactive molecules with potential therapeutic applications []. Its incorporation into the structure of potential drugs can modulate various properties, including lipophilicity, metabolic stability, and biological activity [, ]. Studies have explored its use in the development of:
    • Anticancer agents: Derivatives of 5-F-2-OMe-benzaldehyde have shown promising antitumor activity against various cancer cell lines [, ].
    • Antimicrobial agents: Research suggests that compounds containing the 5-F-2-OMe-benzaldehyde moiety exhibit antibacterial and antifungal properties.
    • Anti-inflammatory and analgesic agents: Studies indicate the potential of 5-F-2-OMe-benzaldehyde derivatives for treating inflammatory and pain conditions.

Materials Science

  • Organic synthesis: 5-F-2-OMe-benzaldehyde is a valuable building block for the synthesis of complex organic molecules with tailored properties. Its presence can influence:
    • Electronic properties: The incorporation of the fluorine atom can introduce electron-withdrawing character, affecting the overall electronic properties of the resulting material.
    • Solubility and self-assembly: The methoxy group can enhance the solubility of the molecule in organic solvents, while also influencing self-assembly behavior in the formation of supramolecular structures.
    • Liquid crystal behavior: Studies have explored the use of 5-F-2-OMe-benzaldehyde derivatives in the development of new liquid crystalline materials with potential applications in displays and sensors.
, including:

  • Aldol Condensation: This reaction involves the formation of β-hydroxy aldehydes or ketones through the reaction of two carbonyl compounds.
  • Electrophilic Aromatic Substitution: The presence of the methoxy group enhances nucleophilicity, making the aromatic ring more reactive towards electrophiles.
  • Reduction Reactions: The aldehyde functional group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride .

Several methods can be employed to synthesize 5-Fluoro-2-methoxybenzaldehyde:

  • Fluorination: Starting from 2-methoxybenzaldehyde, fluorination can be achieved using reagents like Selectfluor or other fluorinating agents.
  • Formylation: The introduction of the aldehyde group can be accomplished via formylation reactions, such as the Vilsmeier-Haack reaction, utilizing phosphorus oxychloride and dimethylformamide.
  • Direct Methoxylation: The methoxy group can be introduced through methylation reactions using methyl iodide in the presence of a base .

5-Fluoro-2-methoxybenzaldehyde serves as an important building block in organic synthesis. Its applications include:

  • Pharmaceutical Synthesis: It is used in the development of various pharmaceuticals due to its unique structural features.
  • Material Science: This compound may serve as a precursor for synthesizing advanced materials, including polymers and resins.
  • Research: It is utilized in laboratories for various

Several compounds share structural similarities with 5-Fluoro-2-methoxybenzaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-MethoxybenzaldehydeC8H8O2C_8H_8O2Lacks fluorine; more hydrophilic
5-Chloro-2-methoxybenzaldehydeC8H8ClO2C_8H_8ClO2Contains chlorine instead of fluorine
4-Fluoro-2-methoxybenzaldehydeC8H7FO2C_8H_7FO2Different substitution pattern on the ring

5-Fluoro-2-methoxybenzaldehyde stands out due to its fluorine substitution at the 5-position, which can significantly influence its reactivity and biological properties compared to other similar compounds .

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Fluoro-2-methoxybenzaldehyde

Dates

Modify: 2023-08-15
Li et al. Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination. Nature Chemistry, doi: 10.1038/s41557-019-0353-3, published online 25 November 2019

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